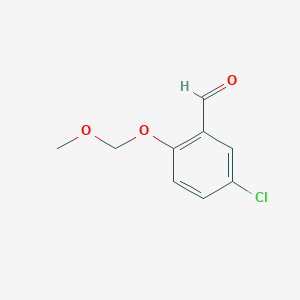

5-Chloro-2-(methoxymethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-13-9-3-2-8(10)4-7(9)5-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVFFHSQPVBSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554022 | |

| Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115560-38-8 | |

| Record name | 5-Chloro-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Methoxymethoxy Benzaldehyde and Its Precursors

Strategies for the Formation of the Methoxymethoxy (MOM) Protecting Group

The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyl functionalities, particularly phenols, due to its stability under a range of conditions and its relatively straightforward removal. adichemistry.com It functions as an acetal, which is significantly less reactive than the free alcohol or phenol (B47542) it protects. total-synthesis.com This protection is crucial in multi-step syntheses to prevent unwanted side reactions of the hydroxyl group during subsequent transformations. total-synthesis.com

The standard method for introducing a MOM group onto a hydroxyl-substituted benzaldehyde (B42025) involves its reaction with chloromethyl methyl ether (MOM-Cl). This reaction is typically performed in the presence of a non-nucleophilic base. wikipedia.org The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide, which then attacks the electrophilic carbon of MOM-Cl in a nucleophilic substitution reaction.

Commonly used bases include N,N-diisopropylethylamine (DIPEA) or weaker bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA). total-synthesis.comwikipedia.org The choice of base and solvent can be optimized to achieve high yields. For instance, the protection of an alcohol can be achieved using MOM-Cl and DIPEA in dichloromethane. wikipedia.org Stronger bases like sodium hydride (NaH) can also be employed, which ensures complete deprotonation of the hydroxyl group before the addition of MOM-Cl. adichemistry.com

| Reagent/Component | Function | Common Examples |

| Substrate | Molecule to be protected | 2-Hydroxybenzaldehyde |

| Protecting Agent | Source of the MOM group | Chloromethyl methyl ether (MOM-Cl) |

| Base | Activates the hydroxyl group | K₂CO₃, TEA, DIPEA, NaH |

| Solvent | Reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |

It is important to note that chloromethyl methyl ether is a known human carcinogen due to its potent alkylating properties and must be handled with appropriate safety precautions. wikipedia.org

In molecules containing multiple hydroxyl groups, such as dihydroxybenzaldehydes, achieving selective protection of one specific hydroxyl group is a significant synthetic challenge. The outcome of such a reaction is often governed by factors like steric hindrance and electronic effects. One key factor that can be exploited is intramolecular hydrogen bonding. nih.gov

For example, in 2,4-dihydroxybenzaldehyde (B120756) or 2,5-dihydroxybenzaldehyde, the hydroxyl group at the C2 position (ortho to the aldehyde) can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. nih.govresearchgate.net This interaction reduces the nucleophilicity of the 2-hydroxyl group, making it less available for reaction. nih.govresearchgate.net Consequently, alkylating agents like MOM-Cl will preferentially react with the other, more accessible hydroxyl group (e.g., at the C4 position), leading to a high degree of regioselectivity. nih.govresearchgate.net This principle allows for the directed synthesis of monoprotected dihydroxybenzaldehydes, which are valuable intermediates for more complex molecules. researchgate.netdoaj.org

Synthesis of Halogenated Benzaldehyde Scaffolds

The introduction of halogen atoms, such as chlorine, onto a benzaldehyde ring is a fundamental transformation in organic synthesis, enabling further functionalization through cross-coupling reactions or by modifying the electronic properties of the molecule.

The chlorine atom in 5-Chloro-2-(methoxymethoxy)benzaldehyde is introduced via an electrophilic aromatic substitution reaction. In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents on the ring direct the position of the incoming electrophile. The methoxymethoxy (MOMO-) group is a strongly activating, ortho-, para-directing group, while the aldehyde (-CHO) group is a deactivating, meta-directing group. In the case of 2-(methoxymethoxy)benzaldehyde, the position para to the powerful MOMO- group (the C5 position) is highly activated and is also meta to the aldehyde group, making it the most favorable site for electrophilic attack.

Various reagents can be used for chlorination. While elemental chlorine (Cl₂) can be used, often with a Lewis acid catalyst, other reagents can offer milder conditions or different selectivity. stackexchange.com Iodine monochloride (ICl) is a polar interhalogen compound that acts as a source of an electrophilic iodine cation (I⁺). wikipedia.org It is commonly used for the iodination of aromatic rings. wikipedia.org For chlorination, related strategies employing a source of Cl⁺ are used. The reaction proceeds by the generation of the electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and yield the chlorinated product.

Multi-step Synthetic Routes and Scalability Considerations

The synthesis of this compound is inherently a multi-step process that combines the previously discussed reactions. A logical synthetic route would start with a commercially available precursor, such as 2-hydroxybenzaldehyde.

A plausible synthetic sequence is:

Protection: The phenolic hydroxyl group of 2-hydroxybenzaldehyde is protected using MOM-Cl and a suitable base to form 2-(methoxymethoxy)benzaldehyde.

Chlorination: The resulting compound undergoes electrophilic chlorination. The directing effects of the existing substituents favor the introduction of the chlorine atom at the C5 position, yielding the final product, this compound.

Isotopic Labeling Strategies for Research Applications (e.g., ¹⁴C labeling)

Isotopic labeling, particularly with carbon-14 (B1195169) (¹⁴C), is an indispensable tool in pharmaceutical research for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. acs.orgwuxiapptec.com The long half-life of ¹⁴C (approximately 5,730 years) makes it ideal for these studies. openmedscience.com Incorporating a ¹⁴C atom into the structure of this compound allows the molecule to be traced in biological systems. acs.org

The synthesis of a ¹⁴C-labeled compound requires a specialized approach, often starting with a simple, commercially available ¹⁴C-labeled precursor. The primary source of ¹⁴C is typically barium carbonate (Ba[¹⁴C]O₃). acs.orgalmacgroup.com This can be converted into other fundamental building blocks like [¹⁴C]CO₂, potassium cyanide ([¹⁴C]KCN), or [¹⁴C]methanol. wuxiapptec.comalmacgroup.com

Strategies for labeling a molecule like this compound could include:

Building Block Approach: A ¹⁴C-labeled building block, such as a labeled aromatic precursor, is incorporated early in the synthesis and carried through the entire reaction sequence.

Late-Stage Labeling: An isotopic label is introduced in one of the final steps of the synthesis. For example, if a method existed to introduce the aldehyde group late in the synthesis, a ¹⁴C-labeled formylating agent could be used. This approach is often more efficient as it minimizes the handling of radioactive materials throughout a long synthetic route. acs.org

The position of the label must be chosen carefully to ensure it is not lost during metabolic processes. The synthesis must be carried out in specialized radiochemistry laboratories to handle radioactive materials safely and to manage radioactive waste. acs.org

Chemical Reactivity and Transformative Chemistry of 5 Chloro 2 Methoxymethoxy Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a variety of carbon-carbon bond-forming reactions, oxidations, and reductions.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. uliege.be It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. For 5-Chloro-2-(methoxymethoxy)benzaldehyde, this reaction provides a direct route to substituted stilbenes and other vinyl-aromatic compounds, with the significant advantage that the position of the newly formed double bond is precisely controlled. uliege.be

The general transformation can be described as follows:

Step 1 (Ylide Formation): A benzyltriphosphonium halide is deprotonated with a base (e.g., sodium methoxide) to form the nucleophilic phosphorus ylide.

Step 2 (Olefination): The ylide attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield the final alkene and a stable triphenylphosphine (B44618) oxide byproduct.

The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. Recent advancements have explored aqueous Wittig reactions, which offer environmental benefits by minimizing the use of organic solvents. researchgate.net

Table 1: Representative Wittig Reaction

| Reactant A | Reactant B | Key Reagents | Expected Product Type |

|---|

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde that lacks α-hydrogens, such as this compound, and an enolizable ketone or aldehyde. wikipedia.org This reaction is a reliable method for forming α,β-unsaturated carbonyl compounds, commonly known as chalcones when the reactants are an aromatic aldehyde and an acetophenone (B1666503) derivative. redalyc.orgresearchgate.net

The reaction proceeds via the formation of an enolate from the ketone component, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration to form the stable, conjugated enone system. nih.gov Various conditions have been developed to optimize this reaction, including traditional methods using ethanolic sodium hydroxide (B78521), as well as greener approaches such as solvent-free reactions using solid NaOH and microwave-assisted synthesis. redalyc.orgnih.gov

Table 2: Claisen-Schmidt Condensation Example

| Aldehyde | Ketone | Catalyst | Expected Product |

|---|

The synthesis of chiral molecules is a central goal in modern organic chemistry. Asymmetric addition of nucleophiles to the prochiral aldehyde group of this compound offers a direct route to enantiomerically enriched secondary alcohols. This is typically achieved by using chiral catalysts or reagents that control the facial selectivity of the nucleophilic attack on the carbonyl carbon.

A common strategy involves the addition of organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of a chiral ligand or auxiliary. For instance, the addition of chiral methylmagnesium alkoxides, prepared from enantiopure alcohols, to benzaldehyde (B42025) has been investigated to produce chiral 1-phenylethanol. The enantioselectivity of such reactions can be highly dependent on the structure and aggregation state of the chiral reagent. While direct studies on this compound are not widely reported, these principles form the basis for its potential use in enantioselective synthesis.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is synthetically valuable for accessing 5-chloro-2-(methoxymethoxy)benzoic acid and its derivatives. A variety of oxidizing agents can accomplish this, but reagents like potassium permanganate (B83412) (KMnO₄) are particularly effective. d-nb.info Under certain conditions, such as in liquid ammonia, aromatic aldehydes bearing electron-withdrawing groups can be directly converted to primary benzamides. d-nb.info However, for substrates with electron-donating groups like the methoxymethoxy group, oxidation to the carboxylic acid is the more likely outcome. d-nb.info The reaction with KMnO₄ is robust and can be performed under various conditions, though care must be taken as it can also cleave alkyl chains at the benzylic position under harsh conditions. masterorganicchemistry.com

The aldehyde group is readily reduced to either a primary alcohol or a methylene (B1212753) (-CH₂) group, providing access to two different classes of compounds.

Reduction to Alcohols: The conversion of the aldehyde to the corresponding benzyl (B1604629) alcohol, [5-Chloro-2-(methoxymethoxy)phenyl]methanol, is most commonly achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones and is compatible with many other functional groups. masterorganicchemistry.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, where the NaBH₄ delivers a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol. ugm.ac.idlibretexts.org This method is generally high-yielding and operationally simple. researchgate.net

Reduction to Hydrocarbons (Deoxygenation): Complete reduction of the aldehyde to a methyl group, yielding 4-chloro-1-(methoxymethoxy)-2-methylbenzene, requires more forceful conditions. Two classical methods for this deoxygenation are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone by reacting the aldehyde with hydrazine, followed by heating with a strong base (e.g., KOH) in a high-boiling solvent like ethylene (B1197577) glycol. quora.combyjus.comorganic-chemistry.org This process is suitable for substrates that are stable to strong bases.

The Clemmensen reduction employs zinc amalgam (Zn-Hg) in concentrated hydrochloric acid. wikipedia.orgalfa-chemistry.com It is effective for aryl-alkyl ketones and aldehydes but is performed under strongly acidic conditions, making it unsuitable for acid-sensitive substrates. allen.inlibretexts.orgbyjus.com The methoxymethoxy (MOM) protecting group on the target molecule is acid-labile and would likely be cleaved under Clemmensen conditions. Therefore, the Wolff-Kishner reduction would be the more appropriate choice for this specific transformation.

Reactions Involving the Aromatic Ring and Substituents

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of its three substituents:

-OMOM (methoxymethoxy): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom which can be donated into the ring through resonance.

-Cl (chloro): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate a lone pair through resonance (directing).

-CHO (aldehyde): This is a strongly deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance.

In an electrophilic substitution reaction, the incoming electrophile will be directed primarily by the most powerful activating group, which is the -OMOM group at position 2. This group directs incoming electrophiles to the ortho position (position 3) and the para position (position 5). Since position 5 is already occupied by the chloro substituent, electrophilic attack is strongly favored at position 3. The deactivating aldehyde group at position 1 and the chloro group at position 5 will have a lesser influence on the regiochemical outcome.

For example, in a nitration reaction (using HNO₃/H₂SO₄), the nitronium ion (NO₂⁺) electrophile would be expected to add at the C-3 position, yielding 5-Chloro-2-(methoxymethoxy)-3-nitrobenzaldehyde. researchgate.net Similar regioselectivity would be expected for other common EAS reactions like halogenation and sulfonation. semanticscholar.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 5-Chloro-2-(methoxymethoxy)-3-nitrobenzaldehyde |

| Bromination | Br⁺ | 3-Bromo-5-chloro-2-(methoxymethoxy)benzaldehyde |

Nucleophilic Substitution Reactions (e.g., substitution of the chloro group or related positions by O-, S-, or N-nucleophiles)

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is a feasible transformation, primarily influenced by the electronic nature of the substituents. The aldehyde group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.orgyoutube.com In this molecule, the chloro group is para to the activating aldehyde group, making it susceptible to displacement by strong nucleophiles.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion). researchgate.net The presence of the electron-withdrawing aldehyde group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction. libretexts.org

While specific examples of SNAr reactions on this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on analogous compounds. For instance, reactions with various nucleophiles are expected to proceed under appropriate conditions, as summarized in the table below.

| Nucleophile Type | Example Nucleophile | Expected Product | Typical Conditions |

| O-Nucleophile | Sodium Methoxide (NaOCH₃) | 5-Methoxy-2-(methoxymethoxy)benzaldehyde | High temperature, polar aprotic solvent (e.g., DMSO, DMF) |

| S-Nucleophile | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)-2-(methoxymethoxy)benzaldehyde | Moderate to high temperature, polar aprotic solvent |

| N-Nucleophile | Piperidine | 5-(Piperidin-1-yl)-2-(methoxymethoxy)benzaldehyde | High temperature, often with a strong base |

It is important to note that the reaction conditions, particularly temperature and the choice of base, are critical for the success of these transformations. The presence of the MOM ether is generally compatible with these conditions, although harsh basic conditions could potentially lead to side reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed approaches, Suzuki-Miyaura type couplings)

The chloro-substituted aromatic ring of this compound makes it a suitable substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, allowing for the elaboration of the benzaldehyde core. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov

The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a powerful tool for forming biaryl structures. nih.gov In the case of this compound, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a substituted biphenyl (B1667301) derivative. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized phosphine (B1218219) ligands can facilitate their coupling. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Base | Expected Product |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 2-(Methoxymethoxy)-[1,1'-biphenyl]-5-carbaldehyde |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | 5-Anilino-2-(methoxymethoxy)benzaldehyde |

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that would allow for the formation of a C-N bond at the position of the chlorine atom. nih.gov This reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong base to couple an aryl halide with an amine. nih.gov The reaction conditions are generally mild enough to be compatible with both the aldehyde and the MOM ether functionalities.

Electrophilic Aromatic Substitution Potentials and Regioselectivity

Electrophilic aromatic substitution on the ring of this compound is governed by the directing effects of the existing substituents. The methoxymethoxy group (-OCH₂OCH₃) is a strong activating group and an ortho, para-director due to the lone pair of electrons on the oxygen atom adjacent to the ring, which can be donated through resonance. uomustansiriyah.edu.iqlibretexts.org The chloro group (-Cl) is a deactivating group but is also an ortho, para-director. libretexts.orgvanderbilt.edu In contrast, the aldehyde group (-CHO) is a strong deactivating group and a meta-director. uomustansiriyah.edu.iqlibretexts.org

The regiochemical outcome of an electrophilic substitution reaction on this molecule will be determined by the interplay of these directing effects. The powerful activating and ortho, para-directing effect of the methoxymethoxy group is expected to dominate. uomustansiriyah.edu.iq

Considering the positions on the ring:

Position 3: Ortho to the -OMOM group and meta to the -CHO and -Cl groups.

Position 4: Meta to the -OMOM and -CHO groups, and ortho to the -Cl group.

Position 6: Ortho to the -OMOM and -CHO groups.

The strong activation and ortho-directing effect of the methoxymethoxy group would strongly favor substitution at position 3. The deactivating nature of the aldehyde and chloro groups would further disfavor substitution at other positions. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 position. For example, in a nitration reaction, the major product would be 5-chloro-2-(methoxymethoxy)-3-nitrobenzaldehyde. semanticscholar.orgnih.gov

Deprotection Chemistry of the Methoxymethoxy Group

The methoxymethyl (MOM) ether is a commonly used protecting group for hydroxyl functions due to its stability under a range of conditions, particularly basic and nucleophilic environments. wikipedia.org Its removal is a key step in synthetic sequences where the free phenol (B47542) is required for subsequent reactions or as the final product.

Acid-Catalyzed Hydrolysis (e.g., using HCl or Trifluoroacetic Acid (TFA))

The most common method for the deprotection of MOM ethers is acid-catalyzed hydrolysis. wikipedia.org This reaction is typically carried out using strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a protic solvent like methanol or water, or in a non-protic solvent like dichloromethane.

The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to generate a hemiacetal and methanol. The hemiacetal is unstable and readily decomposes to the free phenol and formaldehyde.

Typical Acidic Deprotection Conditions:

| Reagent | Solvent | Temperature | Typical Reaction Time |

| Hydrochloric Acid (HCl) | Methanol/Water | Room Temperature | 1-4 hours |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-6 hours |

These conditions are generally effective for the deprotection of the MOM group in this compound to yield 5-chloro-2-hydroxybenzaldehyde. The choice of acid and solvent can be tailored to the substrate's solubility and the presence of other acid-sensitive functional groups.

Alternative Deprotection Strategies and their Selectivity

While acid-catalyzed hydrolysis is widely used, alternative methods for MOM deprotection have been developed to offer greater selectivity, especially in complex molecules with other acid-labile protecting groups. nih.gov

One such method involves the use of Lewis acids. For instance, a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl can effectively cleave MOM ethers under mild, non-acidic conditions. nih.govacs.orgrsc.org This system is particularly useful when other acid-sensitive groups, such as trityl ethers, are present in the molecule. acs.org The reaction proceeds through the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the free alcohol. acs.org

Another selective method employs zinc bromide (ZnBr₂) in the presence of a thiol, such as n-propanethiol (n-PrSH). researchgate.net This system allows for the rapid and efficient deprotection of MOM ethers, often in less than ten minutes, with high yields and selectivity in the presence of other protecting groups. researchgate.net

Solid acid catalysts, such as Wells-Dawson heteropolyacids, have also been utilized for the deprotection of phenolic MOM ethers. nih.gov These catalysts offer the advantage of being easily recoverable and reusable, contributing to more environmentally friendly processes. nih.gov

Synthesis and Functionalization of Derivatives and Analogs

Construction of Substituted Benzamide (B126) Derivatives through Aminolysis

The transformation of the benzaldehyde (B42025) moiety into a benzamide is a common strategy for creating derivatives with potential biological activities. This conversion is typically achieved through a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by coupling with an amine (aminolysis). The resulting 5-chloro-2-(methoxymethoxy)benzoic acid can then be activated and reacted with a diverse range of primary or secondary amines to yield a library of N-substituted benzamides.

Research into related structures, such as 5-chloro-2-methoxybenzoic acid, demonstrates the feasibility of this approach. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized by coupling the corresponding acid with various substituted sulphonamide-containing anilines. researchgate.net This methodology allows for the systematic introduction of different substituents on the amide nitrogen, which is crucial for structure-activity relationship (SAR) studies. nih.gov The reaction of the activated carboxylic acid with the amine is often facilitated by coupling agents or by converting the acid to a more reactive acyl chloride.

Table 1: Examples of Substituted Benzamide Derivatives Synthesized from a 5-Chloro-2-alkoxybenzoic Acid Precursor researchgate.netscilit.com

| Amine Reactant | Resulting Benzamide Derivative | Synthesis Method |

| Aniline | 5-Chloro-2-methoxy-N-phenylbenzamide | Acyl chloride formation followed by reaction with aniline. researchgate.net |

| Various Amines | 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives | Reaction with various amines in the presence of sodium carbonate. researchgate.net |

| Hydrazine | 5-Chloro-2-(substituted alkoxy)benzohydrazides | Condensation of ethyl esters with hydrazine. scilit.com |

Synthesis of Chalcone (B49325) Frameworks through Condensation Reactions

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are themselves a class of biologically active compounds. nih.gov They are readily synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone. wikipedia.orgresearchgate.net 5-Chloro-2-(methoxymethoxy)benzaldehyde is an ideal substrate for this reaction, serving as the aldehyde component.

The synthesis involves reacting the benzaldehyde with a substituted acetophenone (B1666503) in the presence of a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol. ijper.orgjetir.org This reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of the chalcone. nih.gov The versatility of this reaction allows for the creation of a large library of chalcone derivatives by varying the substitution pattern on the acetophenone reactant. nih.govasianpubs.org

Table 2: Representative Chalcones Synthesized via Claisen-Schmidt Condensation nih.govrasayanjournal.co.in

| Aldehyde Reactant | Ketone Reactant | Base/Solvent | Resulting Chalcone Structure |

| This compound | Acetophenone | NaOH / Ethanol | (E)-1-phenyl-3-(5-chloro-2-(methoxymethoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Methylacetophenone | KOH / Ethanol | (E)-1-(p-tolyl)-3-(5-chloro-2-(methoxymethoxy)phenyl)prop-2-en-1-one |

| This compound | 4'-Methoxyacetophenone | NaOH / Ethanol | (E)-1-(4-methoxyphenyl)-3-(5-chloro-2-(methoxymethoxy)phenyl)prop-2-en-1-one |

| This compound | 2-Hydroxyacetophenone | NaOH / Ethanol | (E)-1-(2-hydroxyphenyl)-3-(5-chloro-2-(methoxymethoxy)phenyl)prop-2-en-1-one rasayanjournal.co.in |

Formation of Complex Heterocyclic Systems Utilizing the Benzaldehyde Moiety

The structural features of this compound make it a valuable precursor for the synthesis of various complex heterocyclic systems.

The synthesis of both benzofuran (B130515) and coumarin (B35378) derivatives from this precursor requires the deprotection of the methoxymethyl (MOM) ether to reveal the free 2-hydroxy group, yielding 5-chloro-2-hydroxybenzaldehyde (5-chlorosalicylaldehyde).

Benzofuran Synthesis: Benzofurans can be synthesized from o-hydroxybenzaldehydes through several established routes. jocpr.comontosight.ai A common method involves reaction with an α-haloketone, such as 2-bromoacetophenone, in the presence of a base like potassium carbonate. researchgate.net The reaction proceeds via initial O-alkylation followed by an intramolecular aldol-type condensation and dehydration to form the furan (B31954) ring. This allows for the introduction of various substituents at the 2-position of the benzofuran core. organic-chemistry.org

Coumarin Synthesis: Coumarins, which are 2H-1-benzopyran-2-ones, are classically synthesized from salicylaldehydes via reactions like the Knoevenagel condensation. nih.govsemanticscholar.org In this reaction, 5-chloro-2-hydroxybenzaldehyde is condensed with an active methylene (B1212753) compound, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine. nih.gov This is followed by intramolecular cyclization and elimination to afford the coumarin scaffold. organic-chemistry.orgcore.ac.uk

The chalcones synthesized in section 4.2 serve as versatile intermediates for the construction of pyrimidine (B1678525) rings. belnauka.by Pyrimidines are an important class of N-heterocycles. The synthesis is typically achieved by the reaction of a chalcone with a binucleophile such as urea, thiourea, or guanidine (B92328) nitrate (B79036) in a basic medium. ijper.orgresearchgate.netijres.org The reaction involves a Michael addition of the nucleophile to the α,β-unsaturated ketone system of the chalcone, followed by intramolecular cyclization and dehydration to form the dihydropyrimidine (B8664642) ring, which can then be oxidized to the aromatic pyrimidine. ajchem-a.com

Table 3: Synthesis of Pyrimidine Derivatives from a Chalcone Intermediate ijper.orgijres.org

| Chalcone Precursor | Reagent | Reaction Conditions | Resulting Heterocycle |

| (E)-1-Aryl-3-(5-chloro-2-(methoxymethoxy)phenyl)prop-2-en-1-one | Urea | KOH / Ethanol, Reflux | 4-Aryl-6-(5-chloro-2-(methoxymethoxy)phenyl)pyrimidin-2(1H)-one |

| (E)-1-Aryl-3-(5-chloro-2-(methoxymethoxy)phenyl)prop-2-en-1-one | Thiourea | KOH / Ethanol, Reflux | 4-Aryl-6-(5-chloro-2-(methoxymethoxy)phenyl)pyrimidine-2(1H)-thione |

| (E)-1-Aryl-3-(5-chloro-2-(methoxymethoxy)phenyl)prop-2-en-1-one | Guanidine | NaOEt / Ethanol, Reflux | 4-Aryl-6-(5-chloro-2-(methoxymethoxy)phenyl)pyrimidin-2-amine |

The synthesis of indanone derivatives from this compound requires building a carbon chain onto the aldehyde, which can then undergo an intramolecular cyclization. A plausible route involves a Wittig or Horner-Wadsworth-Emmons reaction to form a cinnamic acid derivative. Subsequent reduction of the double bond followed by an intramolecular Friedel-Crafts acylation of the resulting 3-phenylpropanoic acid derivative would yield the corresponding 5-chloro-1-indanone (B154136) skeleton. orgsyn.org

Once the indanone core is formed, it can be further functionalized. For example, 5-chloro-1-indanone can react with dimethyl carbonate in the presence of a base like sodium hydride to introduce a methoxycarbonyl group at the 2-position, yielding 5-chloro-2-methoxycarbonyl-1-indanone. asianpubs.org This intermediate is valuable for the synthesis of more complex molecules. asianpubs.orggoogle.com Various annulation strategies can also be employed on the indanone framework to build fused- and spiro-cyclic systems. nih.gov

Design Principles for Structural Modifications and Analog Libraries

The design of analog libraries based on the this compound scaffold is guided by the principles of medicinal chemistry, aiming to systematically explore chemical space to identify compounds with optimized properties. asianpubs.org The synthetic routes described above are highly amenable to combinatorial and parallel synthesis approaches.

Key design principles include:

Scaffold Hopping and Decoration: The core benzaldehyde structure can be transformed into various heterocyclic scaffolds like benzofurans, coumarins, pyrimidines, and indanones. Each of these scaffolds can then be "decorated" with a variety of substituents.

Systematic Substituent Variation: In the synthesis of benzamides and chalcones, large libraries of amines and ketones, respectively, can be employed. This allows for a systematic investigation of how different electronic and steric properties of the substituents affect the final compound's characteristics. SAR studies on related benzamides have shown that the nature and position of substituents are critical for biological activity. nih.gov

Protecting Group Strategy: The use of the MOM protecting group is a crucial design element, enabling selective reactions at different sites of the molecule in a planned sequence. This allows for the regioselective introduction of functional groups that would otherwise not be possible.

By applying these principles, chemists can generate extensive libraries of diverse analogs starting from this compound, facilitating the discovery of novel compounds with tailored properties.

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Pathways and Intermediates in Transformations

Currently, there is a lack of specific studies in the available scientific literature that elucidate the detailed reaction pathways and intermediates involved in transformations of 5-Chloro-2-(methoxymethoxy)benzaldehyde. While general transformations of aromatic aldehydes are well-documented, the specific influence of the chloro and methoxymethoxy substituents on the reaction mechanisms of this compound has not been a subject of focused investigation. Research in this area would be necessary to understand, for example, the precise mechanism of nucleophilic additions to the carbonyl group, oxidation and reduction reactions, and transformations involving the methoxymethyl (MOM) ether protecting group under various conditions.

Studies on Stereochemical Control and Enantioselective Processes in Aldehyde Reactivity

Information regarding stereochemical control and enantioselective processes specifically involving this compound is not found in the reviewed literature. The development of enantioselective reactions is a cornerstone of modern organic synthesis. For a prochiral molecule like this compound, studies on diastereoselective and enantioselective additions to the aldehyde functional group would be of significant interest. Such research would likely involve the use of chiral catalysts or auxiliaries to control the formation of stereocenters, but specific examples involving this substrate are not documented.

Theoretical Calculations and Molecular Modeling of Reactivity and Electronic Structure

A comprehensive theoretical and computational analysis of this compound is not presently available. Computational chemistry provides powerful tools to predict and understand molecular properties and reactivity. Theoretical calculations, such as those based on Density Functional Theory (DFT), could provide valuable data on the electronic structure, molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and bond characteristics of this compound. Such studies would offer insights into its reactivity towards electrophiles and nucleophiles and could help in predicting the regioselectivity of its reactions. The table below indicates the type of data that would be generated from such a computational study.

| Computational Property | Potential Insights |

| Molecular Geometry | Provides the three-dimensional arrangement of atoms and bond lengths/angles. |

| Mulliken Atomic Charges | Indicates the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the highest occupied and lowest unoccupied molecular orbitals are crucial for predicting reactivity and reaction mechanisms. |

| Molecular Electrostatic Potential (MEP) Map | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

This table represents a hypothetical output of a computational study, as specific data for this compound is not available.

Understanding Intermediate Species Formation and Stability in Complex Reactions

There is a lack of documented research on the formation and stability of intermediate species in complex reactions involving this compound. The identification and characterization of transient species such as hemiacetals, acetals, tetrahedral intermediates in nucleophilic acyl substitution, or radical intermediates are crucial for a complete mechanistic understanding. Spectroscopic techniques like NMR, IR, and mass spectrometry are often employed to detect and characterize such intermediates. However, specific studies applying these techniques to reactions of this compound have not been reported.

Advanced Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the unambiguous assignment of the molecular structure and the assessment of sample purity.

For 5-Chloro-2-(methoxymethoxy)benzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, the methylene (B1212753) protons of the methoxymethyl (MOM) group, and the methyl protons of the MOM group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing chloro and aldehyde groups and the electron-donating methoxymethoxy group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the substitution pattern on the benzene (B151609) ring.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the methoxymethyl ether group would be characteristic of their specific electronic environments.

While specific experimental data for this compound is not widely available in public literature, related compounds can provide insight into the expected spectral features. For instance, commercial suppliers like BLD Pharm indicate the availability of NMR data for this compound, which is crucial for researchers to confirm its identity upon purchase or synthesis. bldpharm.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₇ClO₂), the expected exact mass can be calculated, and a high-resolution mass spectrometer would be used to confirm this value with high precision, thus verifying the elemental composition.

Upon ionization, the molecule would undergo fragmentation, producing a unique pattern of fragment ions. Key fragmentation pathways would likely involve the loss of the methoxymethyl group, the chlorine atom, or the formyl group. The analysis of these fragments helps to piece together the molecular structure and confirm the presence of specific functional groups. While a specific mass spectrum for this compound is not readily found in public databases, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are noted as available characterization methods by some suppliers. bldpharm.com

X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Conformation Analysis

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and its conformation.

For this compound, an XRD analysis would reveal the planar structure of the benzene ring, the geometry of the aldehyde and methoxymethoxy substituents, and how these groups are oriented relative to the ring. Furthermore, it would provide information on the intermolecular interactions, such as packing forces, in the crystal lattice. Currently, there is no publicly available crystallographic data for this compound in crystallographic databases.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the aldehyde group would be expected around 1700 cm⁻¹. The C-O-C stretching vibrations of the ether linkage in the methoxymethoxy group would appear in the region of 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present, as well as a C-Cl stretching vibration at lower wavenumbers. This technique is also highly valuable for monitoring the progress of a chemical reaction, for example, by observing the appearance of the characteristic aldehyde C=O stretch during its synthesis.

Strategic Applications in Organic Synthesis

Building Block in Multi-Component Reactions (e.g., Petasis Borono-Mannich Reaction)

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a complex product. 5-Chloro-2-(methoxymethoxy)benzaldehyde is a suitable candidate for such reactions, most notably in variations of the Petasis Borono-Mannich (PBM) reaction. The PBM reaction is a powerful tool for the synthesis of substituted amines, involving the reaction of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org

While direct literature examples specifying this compound in the Petasis reaction are not prevalent, the extensive use of substituted salicylaldehydes in this transformation provides a strong basis for its application. mdpi.com In a typical scenario, the phenolic hydroxyl group of a salicylaldehyde (B1680747) derivative plays a crucial role in the reaction mechanism. The use of the MOM-protected form, this compound, allows for controlled participation of the aldehyde functionality. The MOM group can be removed prior to the reaction to yield 5-chlorosalicylaldehyde (B124248), or potentially cleaved in situ under acidic conditions that can be employed in certain Petasis protocols.

The general utility of salicylaldehydes in the Petasis reaction has been demonstrated in the synthesis of a variety of alkylaminophenols. For instance, the reaction of a salicylaldehyde derivative, a secondary amine, and a boronic acid can proceed to yield highly substituted aminomethyl phenols. mdpi.com The presence of the chloro substituent at the 5-position of the aromatic ring in this compound can influence the electronic properties of the aldehyde, potentially affecting its reactivity and the yields of the Petasis reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Substituted Salicylaldehyde | Secondary Amine | Organoboronic Acid | Substituted Aminomethyl Phenol (B47542) |

| 5-Chlorosalicylaldehyde | Primary Amine | Vinylboronic Acid | Allylamine Derivative |

Precursor for Advanced Organic Scaffolds and Complex Molecules

This compound is a valuable precursor for the synthesis of a diverse array of advanced organic scaffolds and complex molecules, particularly heterocyclic compounds. The combination of the aldehyde and the protected phenol allows for sequential or one-pot reactions to construct elaborate molecular frameworks.

One of the most significant applications of salicylaldehyde derivatives, including 5-chlorosalicylaldehyde (the deprotected form of the title compound), is in the synthesis of chromenes and chromanes. nih.govrsc.org These scaffolds are present in a wide range of biologically active compounds and natural products. The synthesis often proceeds through tandem reactions, which are discussed in more detail in the following section.

Furthermore, derivatives of 5-chlorosalicylaldehyde, such as Schiff bases, are themselves important intermediates. These can be formed by the condensation of 5-chlorosalicylaldehyde with primary amines and serve as precursors for more complex structures, including various heterocyclic systems and coordination complexes. nih.govresearchgate.netresearchgate.net For example, Schiff bases derived from 5-chlorosalicylaldehyde have been used to synthesize novel tryptamine-derived compounds with potential pharmacological activities. researchgate.net

The presence of the chlorine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents and the construction of even more complex molecular libraries.

Utilization in Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy in organic synthesis. Substituted salicylaldehydes are well-known participants in such reaction sequences, particularly for the synthesis of chromene and chromane (B1220400) derivatives. rsc.org

A common tandem reaction involves the interaction of a salicylaldehyde with an activated alkene, such as an α,β-unsaturated compound. This process is often initiated by a Baylis-Hillman-type reaction or a Michael addition of the phenolic oxygen to the alkene, followed by an intramolecular cyclization and dehydration to afford the chromene skeleton. The specific reaction pathway and the resulting product can be influenced by the choice of reactants, catalysts, and reaction conditions.

For instance, the reaction of 5-chlorosalicylaldehyde with various activated alkenes like methyl acrylate, acrylonitrile, or vinyl ketones can lead to the corresponding chromene derivatives. These reactions can be catalyzed by bases such as DABCO (1,4-diazabicyclo[2.2.2]octane). The electronic nature of the substituents on the salicylaldehyde ring can impact the reaction rate and yield.

| Salicylaldehyde Derivative | Activated Alkene | Catalyst/Conditions | Resulting Scaffold |

| 5-Chlorosalicylaldehyde | Methyl Acrylate | DABCO | Chromene |

| Salicylaldehyde | Malononitrile | Base | 2-Iminochromene |

| 5-Chlorosalicylaldehyde | α,β-Unsaturated Aldehyde | Amine Catalyst | Chiral Chromene |

The MOM-protected this compound can be utilized in these sequences, with the understanding that the protecting group would need to be removed at an appropriate stage to enable the participation of the phenolic hydroxyl in the cyclization step.

Development of Novel Synthetic Reagents and Catalysts Derived from the Compound or its Analogs

The structural framework of this compound and its deprotected form, 5-chlorosalicylaldehyde, can be elaborated to generate novel synthetic reagents and catalysts. Salicylaldehyde derivatives are precursors to salen-type ligands, which are widely used in coordination chemistry and catalysis. google.com

By reacting 5-chlorosalicylaldehyde with a diamine, a 5-chloro-substituted salen ligand can be synthesized. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations, including asymmetric synthesis. The electronic and steric properties of the catalyst can be fine-tuned by modifying the substituents on the salicylaldehyde backbone.

Furthermore, Schiff bases derived from 5-chlorosalicylaldehyde have been used to prepare multinuclear metal complexes. For example, a tetranuclear copper complex has been synthesized from a Schiff base of 5-chlorosalicylaldehyde and (R)-(-)-2-amino-1-butanol. google.com Such complexes are of interest for their potential catalytic activities and applications in materials science. The development of such complexes highlights the utility of 5-chlorosalicylaldehyde as a scaffold for creating sophisticated supramolecular structures with emergent properties.

Q & A

Q. Key Validation :

- Purity is confirmed via melting point analysis and / NMR to verify substitution patterns.

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

A multi-technique approach ensures structural elucidation:

- NMR Spectroscopy :

- IR Spectroscopy :

- Stretching vibrations for C=O (~1700 cm⁻¹), C–O–C (~1250 cm⁻¹), and C–Cl (~750 cm⁻¹) .

- X-ray Crystallography :

- Resolves bond angles and π-π stacking interactions (e.g., in derivatives like 2,8-dibromo-6H,12H-6,12-epoxydibenzo[b,f][1,5]dioxocine) .

Q. Workflow :

- Geometry optimization → Frequency analysis (confirm minima) → Single-point energy calculations.

- Validation against experimental kinetics (e.g., Arrhenius plots) resolves discrepancies .

Advanced: How are contradictory data in reaction yields resolved for methoxymethoxy-protected benzaldehydes?

Answer:

Contradictions often arise from:

Protection-Deprotection Efficiency :

- Incomplete MOM protection (due to moisture) reduces yield. Use of molecular sieves or anhydrous conditions improves reproducibility .

Regioselectivity in Chlorination :

- Competing para/ortho chlorination is mitigated by steric directing groups or low-temperature conditions (–20°C) .

Q. Methodological Resolution :

- HPLC-MS Monitoring : Tracks side products (e.g., over-chlorinated species).

- Design of Experiments (DoE) : Optimizes variables (temperature, catalyst loading) via response surface methodology .

Advanced: What strategies enable the use of this compound in photoluminescent materials?

Answer:

Derivatives of this compound exhibit tunable luminescence via:

Coordination Chemistry :

- Chelation with Zn(II) or lanthanides enhances quantum yields (e.g., ZnL² complexes show 11–48% photoluminescence efficiency) .

π-Extended Derivatives :

Q. Recommendations :

- Store in amber vials under inert gas (N₂/Ar) at –20°C.

Advanced: What role does this compound play in enzyme inhibition studies?

Answer:

The aldehyde moiety acts as a reactive electrophile in enzyme active sites:

Covalent Inhibition :

- Forms Schiff bases with lysine residues (e.g., in NLRP3 inflammasome studies). IC₅₀ values are determined via ELISA or fluorescence polarization .

Probe Design :

- Fluorinated analogs (e.g., 5-Fluoro-2-methoxybenzaldehyde) enhance binding specificity in kinase assays. Competitive inhibition constants () are calculated using Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.